3-Amino-1-cyclopentyl-N,N-diethyl-1H-pyrazole-4-carboxamide
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Overview
Description
3-Amino-1-cyclopentyl-N,N-diethyl-1H-pyrazole-4-carboxamide: is a chemical compound with the molecular formula C13H22N4O. It is a member of the pyrazole family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-cyclopentyl-N,N-diethyl-1H-pyrazole-4-carboxamide typically involves the reaction of cyclopentanone with diethylamine to form the intermediate, which is then reacted with hydrazine hydrate and ethyl acetoacetate to form the pyrazole ring
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-cyclopentyl-N,N-diethyl-1H-pyrazole-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and other reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under mild to moderate conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of oxides, while reduction can produce amines .
Scientific Research Applications
3-Amino-1-cyclopentyl-N,N-diethyl-1H-pyrazole-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-Amino-1-cyclopentyl-N,N-diethyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-1-cyclopentyl-1H-pyrazole-4-carboxamide
- 3-Amino-1-cyclopentyl-N,N-dimethyl-1H-pyrazole-4-carboxamide
- 3-Amino-1-cyclopentyl-N,N-diethyl-1H-pyrazole-5-carboxamide
Uniqueness
3-Amino-1-cyclopentyl-N,N-diethyl-1H-pyrazole-4-carboxamide is unique due to its specific substitution pattern and the presence of the cyclopentyl group, which imparts distinct chemical and biological properties compared to other similar compounds .
Properties
Molecular Formula |
C13H22N4O |
---|---|
Molecular Weight |
250.34 g/mol |
IUPAC Name |
3-amino-1-cyclopentyl-N,N-diethylpyrazole-4-carboxamide |
InChI |
InChI=1S/C13H22N4O/c1-3-16(4-2)13(18)11-9-17(15-12(11)14)10-7-5-6-8-10/h9-10H,3-8H2,1-2H3,(H2,14,15) |
InChI Key |
WYVDCDNEAPZGQL-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1=CN(N=C1N)C2CCCC2 |
Origin of Product |
United States |
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